N'-(4-(Diethylamino)benzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
This compound is characterized by its unique structure, which includes a diethylamino group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-(Diethylamino)benzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Shares the diethylamino group but differs in the overall structure.
2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: Similar in having the diethylamino and methoxyphenyl groups but with different functional groups and overall structure.
Uniqueness
N’-(4-(Diethylamino)benzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
303104-07-6 |
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Molecular Formula |
C23H27N5O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c1-5-28(6-2)19-11-7-17(8-12-19)15-24-27-23(29)22-16(3)21(25-26-22)18-9-13-20(30-4)14-10-18/h7-15H,5-6H2,1-4H3,(H,25,26)(H,27,29)/b24-15+ |
InChI Key |
RHMQOMALNINHHC-BUVRLJJBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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